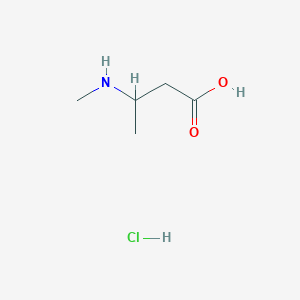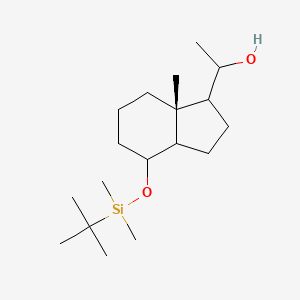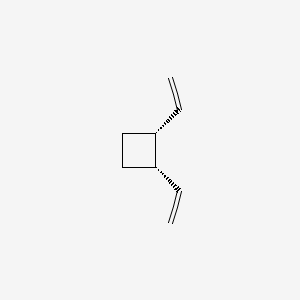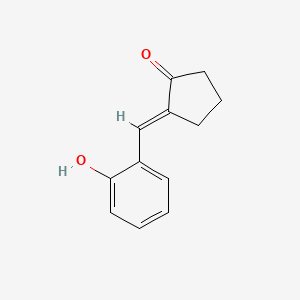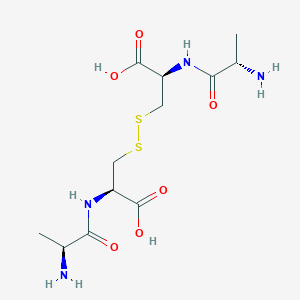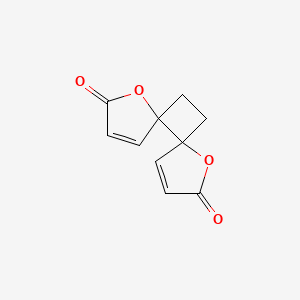
Anemonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anemonin is a tri-spirocyclic dibutenolide natural product found in members of the buttercup family (Ranunculaceae) such as Ranunculus bulbosus, Ranunculus ficaria, Ranunculus sardous, Ranunculus sceleratus, and Clematis hirsutissima . It was originally isolated in 1792 by M. Heyer . This compound is the dimerization product of the toxin protothis compound . This compound is known for its unique biological properties, including its potential as an anti-inflammatory and cosmetic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anemonin can be synthesized from protothis compound through a photochemical process. The dimerization of protothis compound in the presence of radiation from a mercury lamp yields this compound with a 75% yield .
Industrial Production Methods: The extraction of this compound from natural sources involves the use of plants from the Ranunculaceae family. For instance, the extraction from Ranunculus japonicus involves optimizing conditions such as the concentration of sodium chloride, extraction times, and drying temperature. The best conditions for extraction include using 15% sodium chloride, four extraction cycles, and drying at 60 degrees Celsius under 0.08 Mpa pressure . Another method involves using Pulsatilla chinensis as the source, with methanol extraction being the most effective .
Chemical Reactions Analysis
Types of Reactions: Anemonin undergoes various chemical reactions, including photochemical dimerization, oxidation, and reduction.
Common Reagents and Conditions:
Photochemical Dimerization: Protothis compound dimerizes to form this compound under the influence of radiation from a mercury lamp.
Oxidation and Reduction:
Major Products: The primary product of the photochemical dimerization of protothis compound is this compound .
Scientific Research Applications
Anemonin has a wide range of scientific research applications:
Mechanism of Action
Anemonin exerts its effects through various molecular targets and pathways:
Anti-inflammatory Effects: this compound targets protein kinase C-theta, inhibiting its translation and thereby reducing inflammation in conditions like ulcerative colitis.
Neuroprotective Effects: It improves antioxidant activities and inhibits apoptosis pathways, providing protection against cerebral ischemia and reperfusion injury.
Comparison with Similar Compounds
Protoanemonin: The precursor to this compound, formed from the enzymatic cleavage of ranunculin.
Ranunculin: A glycoside that, upon enzymatic cleavage, releases protothis compound.
Uniqueness of this compound: this compound is unique due to its tri-spirocyclic structure and its formation through a highly selective photochemical dimerization process. Its biological properties, such as anti-inflammatory and neuroprotective effects, further distinguish it from similar compounds .
Properties
CAS No. |
508-44-1 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(5S,6S)-4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione |
InChI |
InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2/t9-,10-/m1/s1 |
InChI Key |
JLUQTCXCAFSSLD-NXEZZACHSA-N |
SMILES |
C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 |
Isomeric SMILES |
C1C[C@@]2([C@@]13C=CC(=O)O3)C=CC(=O)O2 |
Canonical SMILES |
C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



